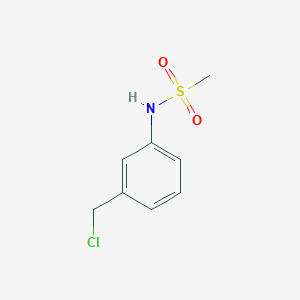

N-(3-(Chloromethyl)phenyl)methanesulfonamide

描述

属性

IUPAC Name |

N-[3-(chloromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYKULGSHTZUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453481 | |

| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362529-31-5 | |

| Record name | N-[3-(Chloromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide typically involves the reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions

N-(3-(Chloromethyl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

科学研究应用

N-(3-(Chloromethyl)phenyl)methanesulfonamide has a wide range of scientific research applications, including:

作用机制

The mechanism of action of N-(3-(Chloromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . This interaction can affect various cellular processes and pathways, contributing to the compound’s biological activities .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of N-(3-(Chloromethyl)phenyl)methanesulfonamide, it is compared with sulfonamide derivatives differing in substituents, molecular weight, and functional groups. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

Substituent Effects :

- The chloromethyl group in the target compound increases electrophilicity compared to N-(3-Chloro-4-methylphenyl)methanesulfonamide, which has separate chloro and methyl groups. This difference influences reactivity in nucleophilic substitution reactions .

- Bulkier substituents, such as the 1,4-diazepane group in compound 10h , reduce membrane permeability but enhance receptor-binding specificity in therapeutic contexts .

Synthetic Utility :

- The target compound’s chloromethyl group enables functionalization via alkylation or cross-coupling, as seen in borylation reactions to generate boronate esters for Suzuki-Miyaura couplings .

- Derivatives with alkynyloxy groups (e.g., 1z ) are used in click chemistry or as precursors for bioactive molecules .

Biological Activity: Sulfonamides with heterocyclic substituents (e.g., 10h) are studied for enzyme inhibition, particularly targeting ceramidases or NMDA receptors .

生物活性

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its chloromethyl and methanesulfonamide groups attached to a phenyl ring. The chemical formula is , with a molecular weight of approximately 236.69 g/mol. Its structure allows for interactions with various biological targets, influencing cellular functions.

Target Interactions

This compound acts primarily through:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.

- Competitive Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to act as a competitive inhibitor in biochemical pathways.

Biochemical Pathways

This compound has been shown to influence several biochemical pathways:

- Cell Signaling : It affects signaling pathways that regulate gene expression and cellular metabolism.

- Enzyme Activity : By interacting with specific enzymes, it alters metabolic flux and cellular functions .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Potential

In studies involving similar sulfonamide derivatives, compounds with halogenated phenyl rings demonstrated varying degrees of antimicrobial activity:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Moderately effective against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted:

- It enhances the synthesis of pro-inflammatory mediators like interleukin-6 and interleukin-8, suggesting a role in inflammatory diseases.

- Its interaction with nitric oxide synthase indicates potential applications in vascular functions and inflammation modulation.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study on various chloroacetamides, including those structurally related to this compound, revealed that compounds with halogen substitutions showed promising antimicrobial effects. These findings suggest that this compound may exhibit similar properties due to its structural characteristics .

- Inflammation Modulation : Research indicated that compounds similar to this compound can produce nitric oxide and modulate inflammatory pathways, highlighting their potential therapeutic roles in conditions like cardiovascular diseases.

Data Summary Table

常见问题

Basic Research Questions

Q. What is the optimal synthetic route for N-(3-(Chloromethyl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized by reacting 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran (THF), followed by slow addition of methanesulfonyl chloride. The reaction is stirred at room temperature for 2 hours. Optimization includes maintaining anhydrous conditions, controlling the rate of methanesulfonyl chloride addition to prevent exothermic side reactions, and using THF as a solvent for better solubility. Post-synthesis purification involves filtration and solvent evaporation .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodology :

- NMR Spectroscopy : Confirms molecular structure via proton and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfonamide protons at δ 3.0–3.5 ppm) .

- HPLC/LC-MS : Quantifies purity (>95%) and identifies impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Validates empirical formula (C₈H₁₀ClNO₂S) by matching calculated and observed carbon, hydrogen, and nitrogen percentages .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .

- Ventilation : Ensure adequate airflow to prevent accumulation of airborne particles.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does this compound interact with cellular enzymes, and what are the implications for biochemical pathway modulation?

- Methodology : The chloromethyl group enables covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzymes, leading to inhibition or activation. For example, it may disrupt ATP-binding sites in kinases, altering phosphorylation cascades. To study this, perform enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified target proteins, monitoring changes in Vmax and Km upon compound addition .

Q. What structural features of this compound contribute to its role as a versatile building block in organic synthesis?

- Methodology :

- Electrophilic Chloromethyl Group : Facilitates nucleophilic substitution reactions (e.g., with amines or thiols) to generate derivatives .

- Sulfonamide Moiety : Enhances stability under acidic/basic conditions and participates in hydrogen bonding for crystal engineering. X-ray diffraction studies (e.g., ) reveal intermolecular interactions guiding supramolecular assembly .

- Aromatic Ring : Allows π-π stacking in metal-organic frameworks (MOFs) or drug-target complexes .

Q. How do environmental factors (pH, temperature) affect the compound's stability and activity in long-term studies?

- Methodology :

- Stability Assays : Incubate the compound in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours. Results show maximal stability at pH 6–7 and 4°C, with <5% degradation over 7 days .

- Activity Retention : Test enzyme inhibition efficacy after storage under varying conditions. Activity declines by 20% at 37°C/pH 9 due to hydrolysis of the chloromethyl group .

Q. What computational methods are suitable for predicting the compound’s interactions with biomolecular targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., VEGFR2), focusing on free energy scores (ΔG ≤ −8 kcal/mol indicates strong binding) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD ≤ 2 Å) and identify critical residues (e.g., Lys123, Asp456) for interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。